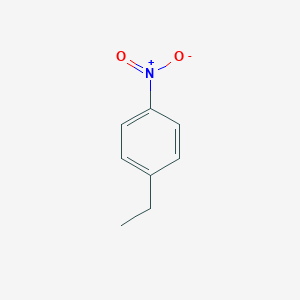

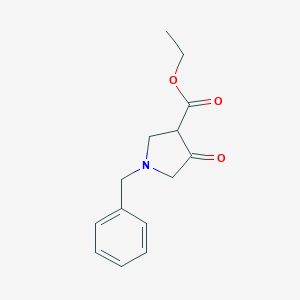

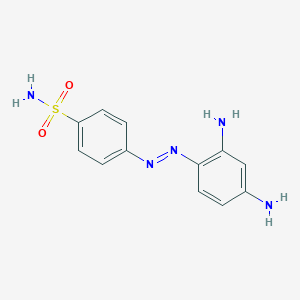

![molecular formula C9H18N2 B091469 1,4-Diazaspiro[5.5]undecane CAS No. 180-76-7](/img/structure/B91469.png)

1,4-Diazaspiro[5.5]undecane

Übersicht

Beschreibung

1,4-Diazaspiro[5.5]undecane is a chemical compound with the molecular formula C9H18N2 . It is a type of spiro compound, which means it has two or more rings that share a single atom .

Synthesis Analysis

The synthesis of 1,4-Diazaspiro[5.5]undecane derivatives has been reported in several studies . For instance, one study described the synthesis of 1,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-diazaspiro[5.5]undecane-1,5,9-trione via double Michael addition of 1,5-diphenyl-1,4-pentadien-3-one with active methylene heterocycles N,N-dimethyl barbituric acid, barbituric acid, and thiobarbituric acid in water:ethanol (1:1) using TBAB as a catalyst .Molecular Structure Analysis

The molecular structure of 1,4-Diazaspiro[5.5]undecane consists of nine carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms . The InChI string for this compound is InChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Diazaspiro[5.5]undecane include a molecular weight of 154.25 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass and monoisotopic mass of this compound are 154.146998583 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of New Compounds

1,4-Diazaspiro[5.5]undecane is used in the synthesis of new compounds with S and O containing heterocycles . These compounds exhibit similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .

Treatment of Obesity and Type 2 Diabetes Mellitus

Some derivatives of 1,4-Diazaspiro[5.5]undecane have shown potential in decreasing new fatty acid synthesis . This property makes them potentially effective in the treatment of obesity and type 2 diabetes mellitus .

Immunomodulatory Potential

Certain 3,9-Diazaspiro[5.5]undecane-based compounds have been shown to have immunomodulatory effects . They have been found to efficiently rescue inhibition of T cell proliferation, providing a platform to explore the immunomodulatory potential for this class of compounds .

Structural Investigations

1,4-Diazaspiro[5.5]undecane derivatives are used in structural investigations of spiro [5.5]undecane derivatives with S and O containing heterocycles . These investigations have revealed intriguing conformational and configurational aspects of these polyspiranes .

Stereochemistry Research

1,4-Diazaspiro[5.5]undecane is used in stereochemistry research . The flipping of the six-membered rings transforms the M enantiomer into the P one and vice versa . This conformational equilibrium is an enantiomeric inversion .

Synthesis of γ-Aminobutyric Acid A Receptor Antagonists

3,9-Diazaspiro[5.5]undecane derivatives have been reported as effective competitive γ-aminobutyric acid A receptor (GABA A R) antagonists . These compounds show low cellular membrane permeability .

Zukünftige Richtungen

The future directions for the study of 1,4-Diazaspiro[5.5]undecane could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study suggested that dual MOR agonism and σ1R antagonism may be a useful strategy for obtaining potent and safer analgesics . Another study suggested that the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles could be a future direction .

Wirkmechanismus

Target of Action

Similar compounds have been used for the treatment of various disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders .

Mode of Action

The main product of electrolytic oxidation is N-(1-aminocyclohexanecarbonyl)oxamic acid, while the main product of reduction is alcohol .

Biochemical Pathways

The compound’s redox behavior suggests it may influence pathways involving oxidation and reduction reactions .

Pharmacokinetics

The pharmacokinetics of 1,4-Diazaspiro[5Related compounds have been studied for their lipophilic ligand efficiency (lipe), measured lipophilicity (elogd), human liver microsomal incubation (hlm), and passive permeability (papp) in ralph russ canine kidney cells .

Result of Action

The redox behavior of the compound suggests it may induce changes at the molecular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazaspiro[5The compound’s redox behavior suggests that factors affecting redox reactions, such as ph and temperature, may influence its action .

Eigenschaften

IUPAC Name |

1,4-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBIFWHTQJEQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442655 | |

| Record name | 1,4-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazaspiro[5.5]undecane | |

CAS RN |

180-76-7 | |

| Record name | 1,4-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary chemical reactions that 1,4-Diazaspiro[5.5]undecane-3,5-diones can undergo?

A1: Research indicates that 1,4-Diazaspiro[5.5]undecane-3,5-diones can undergo both oxidation and reduction reactions. Electrolytic oxidation of these compounds primarily yields N-(1-aminocyclohexanecarbonyl)oxamic acid with a yield of approximately 80% []. On the other hand, reduction predominantly results in the formation of the corresponding alcohol (60% yield) alongside a small amount of dimer (5%) []. The specific mechanisms governing these reactions are currently under investigation.

Q2: Have any biological activities been reported for 1,4-Diazaspiro[5.5]undecane derivatives?

A2: Yes, certain 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have shown promising anticonvulsant activity []. Notably, compound 6g in the study exhibited significant potency in the subcutaneous pentylenetetrazole (scPTZ) seizure model, surpassing the reference drugs Phenobarbital and Ethosuximide []. Another derivative, compound 6e, displayed higher potency compared to Diphenylhydantoin in the maximal electroshock (MES) seizure model [].

Q3: What synthetic approaches are commonly employed for the preparation of 1,4-Diazaspiro[5.5]undecane derivatives?

A3: One common strategy for synthesizing 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones involves a multi-step process []. This approach starts with a Strecker synthesis using an appropriate cycloalkanone, followed by partial hydrolysis of the nitrile group, and subsequent N-cyanomethylation to yield 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides []. Further hydrolysis and cyclization steps ultimately lead to the desired spiro compounds, which can be further modified through alkylation or aralkylation reactions [].

Q4: Are there any known structure-activity relationships for the anticonvulsant activity of 1,4-Diazaspiro[5.5]undecane derivatives?

A4: While specific structure-activity relationships are still under investigation, the study suggests that substitutions at the 1- and 4- positions of the 1,4-diazaspiro[5.5]undecane-3,5-dione scaffold significantly influence anticonvulsant activity []. Further research exploring different substituents and their impact on potency and selectivity is necessary to establish comprehensive structure-activity relationships.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

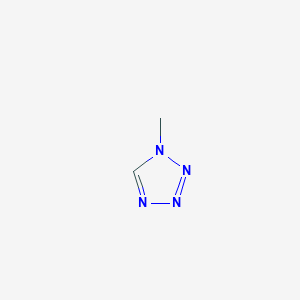

![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)

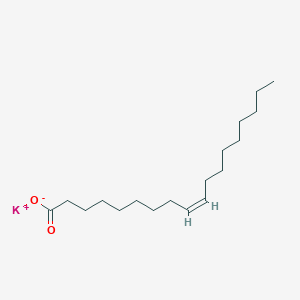

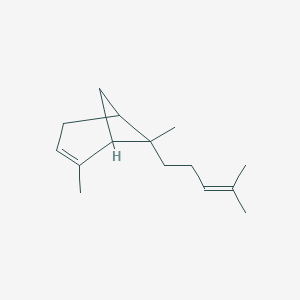

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)

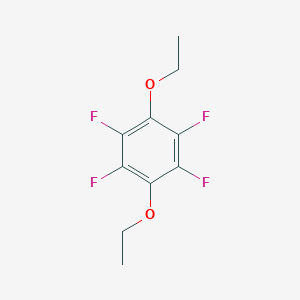

![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)